l-Arctigenin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
l-Arctigenin can be synthesized through various chemical routes. One common method involves the conversion of arctiin, a glycoside found in Arctium lappa, into this compound using microbial fermentation. This process typically employs fungi such as Aspergillus awamori and Trichoderma reesei to enhance the bioavailability of this compound . The fermentation conditions are optimized by adjusting factors such as carbon and nitrogen sources, pH, and fermentation time .
Industrial Production Methods
For industrial production, the extraction of this compound from Fructus arctii (the fruit of Arctium lappa) is a widely used method. The process involves the fermentation of Fructus arctii powder, followed by purification using silica gel column chromatography to achieve high purity levels . This method is scalable and provides a solid basis for the industrialization of this compound as a potential therapeutic agent .
Chemical Reactions Analysis
Types of Reactions
l-Arctigenin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions, such as esterification, can produce amino acid ester derivatives of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Esterification reactions typically use reagents like acyl chlorides and alcohols under acidic conditions.
Major Products
The major products formed from these reactions include various this compound derivatives with enhanced solubility and bioavailability .
Scientific Research Applications
l-Arctigenin has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing various derivatives with improved pharmacological properties.
Biology: Studied for its effects on cellular processes such as autophagy and apoptosis.
Medicine: Investigated for its potential in treating diseases like cancer, diabetes, and neurodegenerative disorders .
Industry: Utilized in the development of new therapeutic agents and health supplements.
Mechanism of Action
l-Arctigenin exerts its effects through multiple mechanisms:
Autophagy Inhibition: Inhibits autophagy in cancer cells, leading to the accumulation of dysfunctional proteins and organelles.
AMP-Activated Protein Kinase Activation: Activates AMP-activated protein kinase by inhibiting mitochondrial complex I, which helps regulate glucose and lipid metabolism.
Anti-Inflammatory Pathways: Modulates cytokine production and inhibits inducible nitric oxide synthase, reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
Arctiin: A glycoside of l-Arctigenin, also found in Arctium lappa.
Matairesinol: Another lignan with similar pharmacological properties.
Podophyllotoxin: A lignan used in anticancer drugs like etoposide and teniposide.
Uniqueness
This compound is unique due to its potent anti-inflammatory and anticancer activities, which are more pronounced compared to its glycoside arctiin . Additionally, its ability to activate AMP-activated protein kinase and inhibit autophagy sets it apart from other lignans .
Properties
IUPAC Name |
4-[(3,4-dimethoxyphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O6/c1-24-18-7-5-13(11-20(18)26-3)8-15-12-27-21(23)16(15)9-14-4-6-17(22)19(10-14)25-2/h4-7,10-11,15-16,22H,8-9,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWVSMVXKMHKTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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